2-(Carboxy(hydroxy)methyl)-6-ethoxybenzo[d]oxazole
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Overview
Description
2-(Carboxy(hydroxy)methyl)-6-ethoxybenzo[d]oxazole is a heterocyclic compound belonging to the benzoxazole family. Benzoxazoles are bicyclic structures containing a benzene ring fused to an oxazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, pharmaceuticals, and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoxazole derivatives, including 2-(Carboxy(hydroxy)methyl)-6-ethoxybenzo[d]oxazole, typically involves the reaction of 2-aminophenol with various aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts. Common solvents used include methyl cyanide and DMSO, with bases like potassium carbonate and oxidants such as tert-butyl hydroperoxide .
Industrial Production Methods
Industrial production methods for benzoxazole derivatives often employ catalytic systems, including nanocatalysts, metal catalysts, and ionic liquid catalysts. These methods are designed to optimize yield and efficiency while minimizing environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-(Carboxy(hydroxy)methyl)-6-ethoxybenzo[d]oxazole undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate, chromic acid, and ozone.
Reduction: Typically involves reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles attack the electron-deficient carbon atoms in the oxazole ring
Common Reagents and Conditions
Oxidation: Cold potassium permanganate, chromic acid, ozone.
Reduction: Lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, and halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Scientific Research Applications
2-(Carboxy(hydroxy)methyl)-6-ethoxybenzo[d]oxazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and dyes
Mechanism of Action
The mechanism of action of 2-(Carboxy(hydroxy)methyl)-6-ethoxybenzo[d]oxazole involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Benzoxazole: The parent compound, known for its broad spectrum of biological activities.
2-Aminophenol: A precursor in the synthesis of benzoxazole derivatives.
Oxazoline: Another heterocyclic compound with similar biological properties
Uniqueness
2-(Carboxy(hydroxy)methyl)-6-ethoxybenzo[d]oxazole is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its carboxy(hydroxy)methyl and ethoxy substituents enhance its solubility and interaction with biological targets, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C11H11NO5 |
---|---|
Molecular Weight |
237.21 g/mol |
IUPAC Name |
2-(6-ethoxy-1,3-benzoxazol-2-yl)-2-hydroxyacetic acid |
InChI |
InChI=1S/C11H11NO5/c1-2-16-6-3-4-7-8(5-6)17-10(12-7)9(13)11(14)15/h3-5,9,13H,2H2,1H3,(H,14,15) |
InChI Key |
RQYOOHFEXCTWGG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(O2)C(C(=O)O)O |
Origin of Product |
United States |
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